(4-(Dimethylamino)phenyl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione
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Description
(4-(Dimethylamino)phenyl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione, also known as DMNPPI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMNPPI is a piperazine derivative that has been synthesized and studied for its potential as a fluorescent probe, anti-cancer agent, and as a tool for studying protein-protein interactions. In
Scientific Research Applications
- Application : The compound exhibits second harmonic generation (SHG) efficiency 2.9 times that of urea for Nd-YAG lasers operating at 1064 nm. It also demonstrates promising optical limiting properties at 532 nm wavelength .
- Application : The compound’s fluorescence (DANS fluorescence) can be used to identify MPs from common plastic items like polypropylene (PP), low- and high-density polyethylene (LDPE and HDPE), polystyrene (PS), and polyethylene terephthalate (PET) .
- Application : The compound has been structurally characterized in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate, or malonate) .
- Application : Spectral characterization and theoretical investigations reveal electronic, structural, and photovoltaic properties of the compound .
Nonlinear Optical Materials
Microplastic Identification
Leukemia Treatment
Photophysical Properties Investigation
Chalcone Derivatives
These applications highlight the versatility and potential impact of (4-(Dimethylamino)phenyl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione across various scientific domains. Researchers continue to explore its properties and applications, making it an exciting area of study. 🌟
properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(2-nitrophenyl)piperazin-1-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-20(2)16-9-7-15(8-10-16)19(26)22-13-11-21(12-14-22)17-5-3-4-6-18(17)23(24)25/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGOICBNMAUHDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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